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Compound of Interest

Compound Name: Didecyl carbonate

Cat. No.: B15487549

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature search, specific quantum chemical calculations for didecyl
carbonate have not been extensively published. Therefore, this guide provides a
comprehensive framework and best practices for performing such calculations, based on
established methodologies applied to analogous dialkyl carbonates. The data presented herein
is illustrative and intended to serve as a template for future computational studies.

Introduction

Didecyl carbonate is a dialkyl carbonate of interest in various chemical and industrial
applications. Understanding its molecular properties, reactivity, and conformational landscape
is crucial for optimizing its use and for the development of new applications. Quantum chemical
calculations offer a powerful in silico approach to elucidate these characteristics at the atomic
level. This guide outlines the theoretical background, computational methodologies, and
expected data outputs for a thorough quantum chemical investigation of didecyl carbonate.

Core Concepts in Quantum Chemical Calculations

Quantum chemistry utilizes the principles of quantum mechanics to study the electronic
structure and properties of molecules.[1] For a molecule like didecyl carbonate, these
calculations can predict a range of properties, including:

o Optimized Molecular Geometry: The most stable 3D arrangement of atoms.
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» Electronic Properties: Distribution of electrons, including the highest occupied molecular
orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are key to
understanding chemical reactivity.

 Vibrational Frequencies: Corresponding to infrared (IR) and Raman spectra, which can be
used to characterize the molecule.

« Thermodynamic Properties: Such as enthalpy, entropy, and Gibbs free energy of formation.
e Reaction Mechanisms: The energetic pathways of chemical reactions involving the molecule.

Density Functional Theory (DFT) is a widely used computational method that offers a good
balance between accuracy and computational cost for molecules of this size.[2][3][4]

Computational Workflow

A typical workflow for performing quantum chemical calculations on didecyl carbonate is
outlined below. This process ensures a systematic and reproducible investigation of the
molecule's properties.
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A general workflow for quantum chemical calculations.
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Detailed Methodologies (Experimental Protocols)

This section provides a detailed, albeit hypothetical, protocol for conducting quantum chemical
calculations on didecyl carbonate, drawing from methodologies used for similar molecules like
dimethyl carbonate and diethyl carbonate.[3][4][5]

1. Initial Structure Preparation and Conformational Analysis:
o Software: A molecular modeling program such as Avogadro, GaussView, or similar.
e Procedure:

o Generate an initial 3D structure of didecyl carbonate.

o Due to the flexibility of the decyl chains, a thorough conformational search is necessary.
This can be performed using a molecular mechanics force field (e.g., MMFF94) to identify
low-energy conformers.

o The lowest energy conformers should be used as starting points for quantum chemical
calculations.

2. Geometry Optimization and Frequency Calculations:
» Software: Gaussian, ORCA, or other quantum chemistry software packages.

¢ Method: Density Functional Theory (DFT) is recommended. A common functional is B3LYP.

[2]

o Basis Set: A Pople-style basis set such as 6-31+G(d,p) provides a good starting point for
accuracy.

e Procedure:

o For each low-energy conformer, perform a geometry optimization calculation to find the
minimum energy structure at the chosen level of theory.

o Following optimization, a frequency calculation should be performed at the same level of
theory. The absence of imaginary frequencies confirms that the structure is a true
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minimum on the potential energy surface.

o The output of the frequency calculation also provides thermodynamic data (enthalpy,
entropy, Gibbs free energy) and predicted vibrational spectra.

3. Electronic Property Calculations:
e Procedure:
o Using the optimized geometry, perform a single-point energy calculation.

o From this calculation, extract key electronic properties such as the energies of the HOMO
and LUMO, the HOMO-LUMO gap, the dipole moment, and the molecular electrostatic
potential (MEP).

Data Presentation

The quantitative data obtained from these calculations should be summarized in clearly
structured tables for easy comparison and interpretation.

Table 1: Optimized Geometric Parameters (lllustrative)

Parameter Bond/Angle Value
Bond Length Cc=0 1.20 A

C-O (ester) 1.35 A

O-C (alkyl) 1.45 A

Bond Angle 0O-C-0 125°

C-0-C 115°

Dihedral Angle C-0O-C-O 180° (trans)

Table 2: Calculated Electronic and Thermodynamic Properties (lllustrative)
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Property Value Unit
HOMO Energy -7.5 eV
LUMO Energy 1.2 eV
HOMO-LUMO Gap 8.7 eV
Dipole Moment 15 Debye
Gibbs Free Energy of
I -850.2 kJ/mol
Enthalpy of Formation -950.6 kJ/mol
Table 3: Predicted Vibrational Frequencies (lllustrative)
Vibrational Mode Frequency (cm™?) Intensity
C=0 Stretch 1750 High
C-O Stretch (ester) 1250 Medium
CHz2 Scissoring 1460 Medium
CH2 Rocking 720 Low

Logical Relationships in Computational Chemistry

The relationship between different levels of theory and the accuracy of the results is a

fundamental concept in computational chemistry. The choice of method and basis set is a

trade-off between computational cost and desired accuracy.
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Hierarchy of computational methods and their relative cost/accuracy.

Conclusion

While specific experimental or computational data for didecyl carbonate is not readily
available in the public domain, this guide provides a robust framework for researchers to
conduct their own quantum chemical investigations. By following the outlined methodologies,
scientists can generate valuable data on the geometric, electronic, and thermodynamic
properties of didecyl carbonate. This information can be instrumental in understanding its
chemical behavior and in guiding the development of new materials and drug delivery systems.
The provided templates for data presentation and workflow diagrams are intended to facilitate a
systematic and comprehensive study of this and other similar molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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